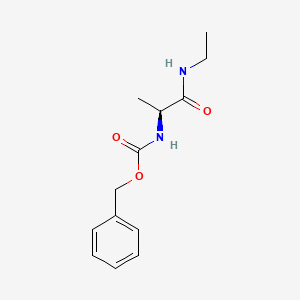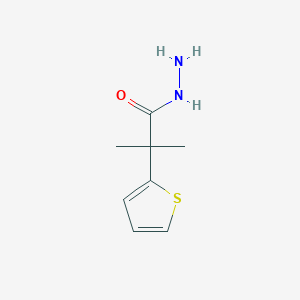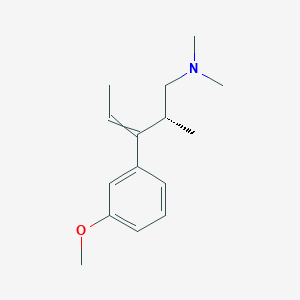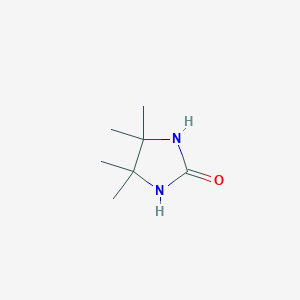
(S)-2-(Cbz-amino)-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Cbz-amino)-N-ethylpropanamide is a compound used primarily in organic synthesis, particularly in the protection of amino groups during peptide synthesis. It is a derivative of alanine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is valuable in various chemical reactions due to its stability and ease of removal under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cbz-amino)-N-ethylpropanamide typically involves the protection of the amino group of alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of alanine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Cbz-amino)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: Pd-C in hydrogen atmosphere or LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-2-(Cbz-amino)-N-ethylpropanamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: In the production of fine chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of (S)-2-(Cbz-amino)-N-ethylpropanamide involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The benzyloxycarbonyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyloxycarbonyl Glycine Ethylamide
- Benzyloxycarbonyl Valine Ethylamide
- Benzyloxycarbonyl Leucine Ethylamide
Uniqueness
(S)-2-(Cbz-amino)-N-ethylpropanamide is unique due to its specific structure and the presence of the alanine moiety, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of stability and ease of removal, making it particularly useful in peptide synthesis.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-(ethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-14-12(16)10(2)15-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
Clé InChI |
DXLXRCXDNCCVGO-JTQLQIEISA-N |
SMILES isomérique |
CCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-(2,3-dimethyl-naphtho[2,3-b]furan-4-yl)-6-ethyl-phenol](/img/structure/B8537103.png)






![Acetamide,n-[2-[2-(3,4-dichlorophenyl)-1h-pyrrol-1-yl]ethyl]-](/img/structure/B8537157.png)



![([1,1'-Biphenyl]-4-yl)(tributyl)stannane](/img/structure/B8537190.png)

